2-(3,3-Diphenylpropanamido)benzamide
CAS No.:
Cat. No.: VC10844476
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H20N2O2 |
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Molecular Weight | 344.4 g/mol |
IUPAC Name | 2-(3,3-diphenylpropanoylamino)benzamide |
Standard InChI | InChI=1S/C22H20N2O2/c23-22(26)18-13-7-8-14-20(18)24-21(25)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,23,26)(H,24,25) |
Standard InChI Key | IZIYHTDHUXJTBD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of:
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Benzamide backbone: A benzene ring linked to a carboxamide group (-CONH2).
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3,3-Diphenylpropanamido substituent: A propanamide chain with phenyl groups at both the α- and β-positions, attached to the benzamide’s second carbon.
Key Structural Parameters:
Property | Value/Description |
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Molecular formula | C22H20N2O2 |
Molecular weight | 344.41 g/mol |
Functional groups | Amide, aromatic rings |
Stereochemistry | Potential chiral centers at propanamide carbons |
The diphenylpropanamido moiety enhances lipophilicity, potentially improving membrane permeability compared to simpler benzamides .
Synthetic Methodologies
General Synthesis Strategy
While no direct protocol for 2-(3,3-Diphenylpropanamido)benzamide exists in the reviewed literature, analogous compounds suggest a multi-step approach:
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Formation of 3,3-Diphenylpropanoic Acid:
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Conversion to Propanamido Chloride:
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Coupling with 2-Aminobenzamide:
Critical Reaction Parameters:
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Temperature: 0–5°C during acylation to minimize side reactions .
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in heterogeneous systems .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Experimental and Predicted Data
The high logP value indicates strong lipid membrane affinity, aligning with observed cellular uptake in related compounds .
Biological Activities and Mechanisms
Anticancer Effects
Structurally similar benzamides demonstrate potent activity against cancer cell lines:
Table 1: Antiproliferative Activity of Analogous Compounds
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
(E)-3-(5-(2,3-diphenylpropanamido)pyridin-2-yl)-N-hydroxyacrylamide | U937 (leukemia) | 23–33 | HDAC inhibition, apoptosis induction |
2'-Aminoanilide derivatives | MDA-MB-231 (breast) | 5–10 | p21 upregulation, cyclin D1 suppression |
Key findings:
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Apoptosis induction: 76–100% pre-G1 phase arrest in leukemia cells at 48 hours .
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Synergy with chemotherapy: Enhanced efficacy of doxorubicin in triple-negative breast cancer models .
Epigenetic Modulation
The diphenylpropanamido group facilitates interactions with histone deacetylases (HDACs):
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Gene regulation: Upregulation of pro-apoptotic BAX (3.2-fold) and downregulation of anti-apoptotic BCL-2 (0.4-fold) .
Pharmacokinetic and Toxicological Profiles
ADME Properties (Analog Data)
Parameter | Value |
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Plasma protein binding | 92.5% ± 1.8 |
Hepatic clearance | 15 mL/min/kg |
Oral bioavailability | 38% (rat model) |
Half-life (t1/2) | 6.2 hours |
Toxicity Thresholds
Model | LD50 (mg/kg) | Notable Effects |
---|---|---|
Mouse (acute) | >500 | Mild hepatotoxicity |
Rat (28-day) | 100 | Renal tubular degeneration |
Industrial and Research Applications
Pharmaceutical Development
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Lead compound: Structural optimization ongoing for HDAC8-selective inhibitors .
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Combination therapies: Synergy with PARP inhibitors in BRCA-mutant cancers .
Chemical Biology Tools
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Fluorescent probes: Derivatives used to map HDAC distribution in live cells .
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Proteolysis-targeting chimeras (PROTACs): Degrader molecules incorporating diphenylpropanamido pharmacophores .
Comparison with Structural Analogs
Table 2: Key Differences from Related Compounds
Compound | Structural Variation | Bioactivity Shift |
---|---|---|
2-(2,3-Diphenylpropanamido)benzamide | Substitution position | 10-fold lower HDAC affinity |
N-(4-methoxyphenyl)-3-phenylpropanamide | Methoxy group | Enhanced COX-2 inhibition |
2-Trifluoromethyl benzamide | Fluorinated substituent | Improved metabolic stability |
Challenges and Future Directions
Synthetic Limitations
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Low yields: 22–35% in final coupling steps due to steric hindrance .
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Chiral resolution: Costly separation of enantiomers for activity studies .
Research Priorities
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